This compound is classified as an amide, specifically a benzamide derivative. The presence of the trifluoromethyl group enhances its lipophilicity and biological activity, making it a subject of interest in drug discovery and development.
The synthesis of N-(2-cyanopropan-2-yl)-3-(trifluoromethyl)benzamide can be achieved through various methodologies, typically involving the reaction of substituted aryl amines with alkyl cyanoacetates under specific conditions. A common synthetic route includes:
This method allows for high yields and purity, making it suitable for further applications in research and development.
The molecular structure of N-(2-cyanopropan-2-yl)-3-(trifluoromethyl)benzamide can be described as follows:
The presence of the trifluoromethyl group significantly influences the compound's electronic properties, enhancing its reactivity and interaction with biological targets.
N-(2-cyanopropan-2-yl)-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
These reactions highlight its versatility as a building block in organic synthesis.
While specific mechanisms of action for N-(2-cyanopropan-2-yl)-3-(trifluoromethyl)benzamide are not extensively documented, compounds with similar structures often interact with biological targets through:
Further studies are required to elucidate its precise mechanism of action in biological systems.
The physical and chemical properties of N-(2-cyanopropan-2-yl)-3-(trifluoromethyl)benzamide include:
These properties make it suitable for various applications in both laboratory settings and industrial processes.
N-(2-cyanopropan-2-yl)-3-(trifluoromethyl)benzamide has several scientific applications:
This benzamide derivative features a stereochemically congested quaternary carbon center bearing a cyano group, adjacent to a benzamide scaffold substituted with a highly electronegative trifluoromethyl group. Its molecular formula (C₁₂H₁₁F₃N₂O) and weight (256.228 g/mol) were first documented around the early 2010s, coinciding with accelerated exploration of trifluoromethylated pharmaceuticals. The compound's chemical registry (CAS 1274049-46-5) now serves as a key identifier in chemical databases . Its structural duality—combining a lipophilic fluorinated aryl system with a polar cyanopropanamine moiety—exemplifies contemporary approaches to balancing cell permeability and target engagement. While initially developed as a synthetic intermediate, its unique physicochemical profile has prompted investigations into diverse therapeutic applications, particularly in oncology and neurology, though clinical translation remains exploratory [2].
The emergence of this compound aligns with two pivotal trends in medicinal chemistry: (1) the strategic incorporation of tert-butyl mimics to enhance metabolic stability, and (2) the rise of radical-mediated coupling techniques for constructing sterically hindered systems. Early synthetic routes relied on conventional amidation between 3-(trifluoromethyl)benzoic acid and 2-aminopropane-2-carbonitrile using carbodiimide coupling agents (DCC) in aprotic solvents. This method typically yielded 60-75% product after chromatographic purification, with challenges in removing N,N'-dicyclohexylurea byproducts [6].
A significant advancement came with copper-catalyzed radical coupling methodologies, enabling direct α-arylation of aliphatic nitriles. As described in patent literature, azobis(alkylcarbonitriles) serve as precursors for cyanopropyl radicals, which undergo trapping by electron-deficient aromatic systems under Cu(OAc)₂ catalysis (0.2 equiv). This approach achieved yields up to 85% while operating under milder conditions (50-70°C) than traditional amidation [2]. The compound gained prominence as a synthetic precursor to enzalutamide derivatives—notably appearing as "Enzalutamide Impurity 19" (CAS 915087-32-0)—highlighting its role in manufacturing blockbuster therapeutics [7] [9].
Table 1: Evolution of Synthetic Approaches
Synthetic Method | Conditions | Yield (%) | Key Advantages |
---|---|---|---|
Carbodiimide Coupling (DCC) | RT, DCM, 12-24h | 60-75 | Simplicity, widely available reagents |
Copper-Mediated Radical Arylation | 50°C, DMAc, Cu(OAc)₂, 3-5h | 80-85 | Higher yields, fewer purification challenges |
Photoredox/Copper Dual Catalysis | RT, Ir photocatalyst, TMSCN | 70-73* | Enantioselective access to chiral analogues |
* Reported for structurally related nitrile synthesis
Trifluoromethyl Group: The -CF₃ substituent profoundly influences this benzamide's behavior through three primary mechanisms:
Cyanoalkyl Moiety: The N-(2-cyanopropan-2-yl) group contributes critically to the molecule's 3D architecture and pharmacology:
Table 2: Functional Group Contributions to Molecular Properties
Property | Trifluoromethyl Contribution | Cyanoalkyl Contribution | Combined Effect |
---|---|---|---|
LogP (XLogP3) | +0.88 | +0.42 | 3.1 (moderate lipophilicity) |
Hydrogen Bond Capacity | Acceptor (carbonyl enhancement) | Acceptor (nitrile) | 3 HBA / 1 HBD |
Steric Bulk (TPSA Ų) | 27.7 | 48.2 | 75.9 (moderate membrane permeation) |
Metabolic Stability | High (C-F bond strength) | Moderate (slow hydrolysis) | Extended in vivo half-life |
Comparative studies with simpler benzamides reveal this compound's unique profile: While benzamide itself shows minimal HDAC inhibition (IC₅₀ >100 µM), the trifluoromethyl analogue reaches IC₅₀ = 48 µM against HDAC6, and the full N-(2-cyanopropan-2-yl) derivative achieves IC₅₀ = 27 µM against HDAC8. This 10-fold potency increase underscores the synergistic effect of both substituents [5].
Despite promising physicochemical attributes, significant knowledge gaps impede this compound's therapeutic translation:
Target Identification Deficits: While fragment-based screening suggests potential inhibition of histone deacetylases (particularly HDAC6/8) and modulation of androgen receptor signaling, no comprehensive proteomic profiling exists. The exact binding pose within HDAC catalytic pockets remains hypothetical, with conflicting computational models predicting divergent orientations of the trifluoromethylbenzamide moiety [5] [8]. Crucially, off-target interactions with unrelated proteins bearing surface-exposed hydrophobic pockets remain unexplored.
Formulation Challenges: The compound's poor aqueous solubility (<0.1 mg/mL) and lack of ionizable groups below pH 10 present significant delivery hurdles. Current literature lacks systematic studies on prodrug approaches or nanocarrier encapsulation. The cyanopropyl group resists salt formation, while the amide bond shows pH-dependent hydrolysis above pH 10, narrowing formulation options [6].
In Vivo Behavior Uncertainty: Pharmacokinetic parameters—including oral bioavailability, tissue distribution, and blood-brain barrier penetration—remain unreported. Its metabolic fate is partially characterized: in vitro hepatic microsome studies suggest slow oxidation of the tert-butyl moiety to 2-hydroxy-2-methylpropanenitrile, but in vivo verification is absent. No radiolabeled analogues have been synthesized for biodistribution studies [7].
Synthetic Methodology Limitations: Current radical-mediated syntheses require expensive copper catalysts and produce stoichiometric metal waste. Asymmetric variants capable of installing chiral centers adjacent to the quaternary carbon (potentially enhancing target selectivity) show modest enantioselectivity (73% ee) and remain untested for this specific scaffold .
These gaps highlight critical research priorities: (1) comprehensive target deconvolution via chemical proteomics; (2) development of crystalline salt forms or co-crystals to improve solubility; (3) isotopic labeling for ADME studies; and (4) design of earth-abundant metal catalysts for sustainable synthesis [4] [5].
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0